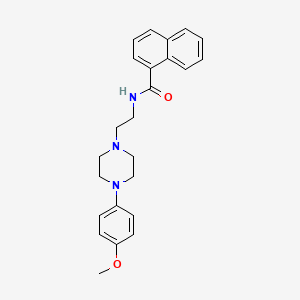

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide

Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via an ethyl chain to a 1-naphthamide moiety. The ethyl linker and 1-naphthamide group contribute to its lipophilicity and metabolic stability, distinguishing it from structurally related analogs .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-9-20(10-12-21)27-17-15-26(16-18-27)14-13-25-24(28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12H,13-18H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMBVTVMOOGGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide typically involves the following steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form N-(2-bromoethyl)-4-methoxyaniline. This intermediate is then reacted with piperazine to yield N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amine.

-

Coupling with Naphthoyl Chloride: : The final step involves the acylation of the piperazine intermediate with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while nitration of the aromatic ring introduces a nitro group.

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Pharmacology: It is used in pharmacological studies to investigate its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

Biological Research: The compound is utilized in biological assays to study its effects on cellular processes and signaling pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The piperazine core is a common scaffold in neuropharmacological agents. Modifications to its substituents significantly alter receptor selectivity and potency. Key comparisons include:

Key Findings :

- Electron Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance interactions with serotonin receptors (e.g., 5-HT1A) compared to electron-withdrawing groups like the 3-trifluoromethylphenyl in the analog .

- Linker Length : The shorter ethyl linker (C2) in the target compound reduces conformational flexibility compared to the butyl (C4) linker in the analog. This may limit off-target receptor binding but could also reduce bioavailability due to decreased solubility.

Naphthamide Positional Isomerism

The position of the naphthamide group (1- vs. 2-) influences steric and electronic interactions with receptor binding pockets:

- 2-Naphthamide : The analog’s 2-naphthamide group introduces steric hindrance, which may reduce binding to compact receptor sites but improve metabolic stability by shielding the amide bond from hydrolysis .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The ethyl linker and 4-methoxy group may slow hepatic clearance compared to analogs with longer linkers or electron-withdrawing substituents.

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound is characterized by a complex structure that includes a naphthamide moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group. This unique configuration suggests promising pharmacological properties, particularly as it relates to receptor interactions and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features:

- Piperazine Ring: Provides structural stability and biological activity.

- Methoxy Group: Enhances lipophilicity, potentially influencing absorption and distribution in biological systems.

- Naphthamide Moiety: Implicated in various receptor interactions.

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors (α1-AR) . These receptors are critical in mediating the effects of catecholamines such as norepinephrine and epinephrine, which are involved in numerous physiological processes.

Target Receptors

- Alpha1-Adrenergic Receptors (α1-AR): The compound exhibits binding affinity in the range of 22 nM to 250 nM, indicating its potential effectiveness as a therapeutic agent targeting these receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The presence of the methoxy group likely contributes to enhanced bioavailability, while the piperazine ring may facilitate receptor binding.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in treating various neurological disorders due to its ability to modulate neurotransmitter activity. Its role in pharmacological studies includes:

Applications:

- Neuropharmacology: Investigated for effects on serotonin and dopamine receptors, suggesting potential in treating mood disorders.

- Cardiovascular Research: Its action on α1-ARs may provide insights into managing hypertension and other cardiovascular conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for the potential applications of this compound:

Q & A

Q. Key Characterization Techniques :

- NMR spectroscopy for structural confirmation (e.g., distinguishing piperazine proton signals at δ 2.5–3.5 ppm) .

- Mass spectrometry for molecular weight verification .

How does the three-dimensional conformation of this compound influence its biological activity?

Advanced

Computational methods like molecular docking and MD simulations predict interactions with targets such as serotonin or dopamine receptors. The piperazine ring's flexibility allows adaptation to receptor binding pockets, while the naphthamide group provides hydrophobic interactions. For example:

- Docking studies suggest the methoxyphenyl group stabilizes aromatic stacking with receptor residues (e.g., Phe340 in 5-HT2A) .

- Torsional angle analysis of the ethyl linker (C-N-C-C) reveals conformational preferences impacting binding affinity .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing methoxy with fluorine) to isolate pharmacophores .

- Standardized assays : Using consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., ketanserin for 5-HT2A) to reduce variability .

- Meta-analysis : Cross-referencing data from independent studies to identify outliers .

How can synthetic yield be optimized while maintaining purity?

Advanced

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid impurities .

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) for piperazine arylations improve efficiency but necessitate ligand screening (e.g., Xantphos) to reduce side reactions .

- In-line monitoring : Techniques like HPLC tracking reaction progress in real time .

What in vitro models are suitable for evaluating its pharmacokinetic properties?

Q. Basic

- Hepatic microsomes : Assess metabolic stability via CYP450 enzyme activity .

- Caco-2 cell monolayers : Measure permeability for oral bioavailability predictions .

- Plasma protein binding assays : Use equilibrium dialysis to determine free fraction .

How do functional groups contribute to its pharmacological profile?

Q. Basic

- Piperazine ring : Enhances solubility and enables hydrogen bonding with receptors .

- Methoxyphenyl group : Modulates electron density, affecting receptor affinity and selectivity (e.g., 5-HT1A vs. 5-HT2A) .

- Naphthamide moiety : Provides rigidity and lipophilicity, critical for blood-brain barrier penetration .

What advanced techniques validate target engagement in cellular models?

Q. Advanced

- FRET-based assays : Monitor real-time receptor conformational changes .

- Knockout models : CRISPR-Cas9-edited cell lines to confirm target specificity .

- Radioligand displacement : Use tritiated analogs (e.g., [³H]-ketanserin) for quantitative binding studies .

How does stereochemistry impact its efficacy and toxicity?

Q. Advanced

- Enantiomer separation : Chiral HPLC resolves stereoisomers, revealing differences in IC₅₀ values (e.g., (R)-isomer showing 10-fold higher 5-HT2A affinity than (S)) .

- Toxicity profiling : Enantiomer-specific hepatotoxicity linked to metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.